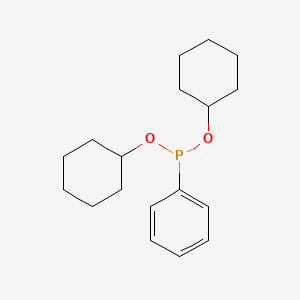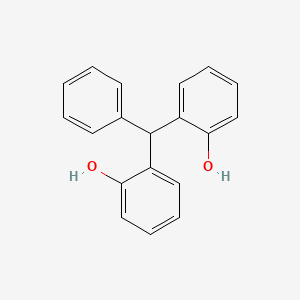
Lithium;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium scandium is a compound that combines the properties of lithium and scandium. Lithium is an alkali metal known for its applications in batteries and psychiatric medication, while scandium is a transition metal with applications in aerospace and electronics. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium scandium compounds can be synthesized through various methods. One common method involves the reaction of lithium hydroxide with scandium oxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. Another method involves the electrolysis of a molten mixture of lithium chloride and scandium chloride, which results in the formation of lithium scandium compounds.
Industrial Production Methods: Industrial production of lithium scandium compounds often involves the extraction of lithium from spodumene or other lithium-containing minerals, followed by the reaction with scandium extracted from scandium-rich ores. The process includes steps such as roasting, leaching, and purification to obtain high-purity lithium and scandium, which are then combined to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium scandium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both lithium and scandium.
Common Reagents and Conditions: Common reagents used in reactions with lithium scandium compounds include halogens, acids, and bases. For example, lithium scandium can react with hydrochloric acid to form lithium chloride and scandium chloride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from reactions involving lithium scandium compounds depend on the specific reagents and conditions used. For example, oxidation reactions may produce lithium oxide and scandium oxide, while reduction reactions may yield elemental lithium and scandium .
Applications De Recherche Scientifique
Lithium scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, lithium scandium compounds are being explored for their potential use in medical imaging and drug delivery systems. In medicine, they are studied for their potential therapeutic effects in treating certain diseases. In industry, lithium scandium compounds are used in the production of high-strength alloys and advanced materials for aerospace and electronics .
Mécanisme D'action
The mechanism of action of lithium scandium compounds involves their interaction with various molecular targets and pathways. For example, lithium ions can displace other cations in neuronal enzymes and neurotransmitter receptors, affecting signal transduction and cellular processes. Scandium ions can interact with proteins and other biomolecules, influencing their structure and function. These interactions result in the unique effects of lithium scandium compounds in different applications .
Comparaison Avec Des Composés Similaires
Lithium scandium compounds can be compared with other similar compounds, such as lithium aluminum and lithium titanium. While all these compounds share some common properties due to the presence of lithium, they also have unique characteristics based on the other element involved. For example, lithium scandium compounds have higher thermal stability and electronic conductivity compared to lithium aluminum compounds. Similarly, lithium scandium compounds exhibit different catalytic properties compared to lithium titanium compounds .
Similar Compounds
- Lithium aluminum
- Lithium titanium
- Lithium magnesium
Lithium scandium stands out due to its unique combination of properties from both lithium and scandium, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
37294-88-5 |
|---|---|
Formule moléculaire |
LiSc |
Poids moléculaire |
51.9 g/mol |
Nom IUPAC |
lithium;scandium |
InChI |
InChI=1S/Li.Sc |
Clé InChI |
XOUJXRJKQZJMEW-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Sc] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



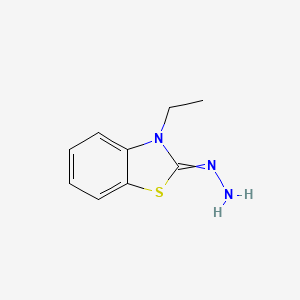

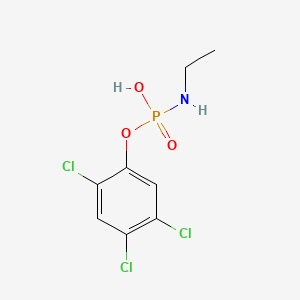
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)

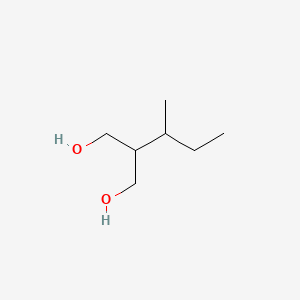
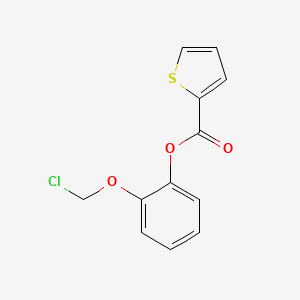
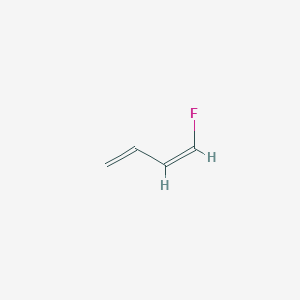
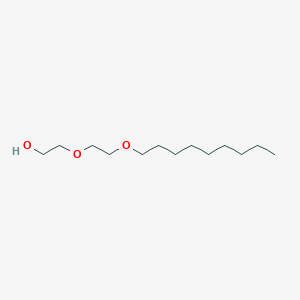
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
